Cas no 53389-10-9 ({spiro2.2pentan-1-yl}methanol)

Technical Introduction: (Spiro[2.2]pentan-1-yl)methanol is a spirocyclic primary alcohol characterized by its rigid, strained bicyclic structure. The spiro[2.2]pentane scaffold imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its compact, three-dimensional geometry enhances binding selectivity in ligand design, while the hydroxymethyl group offers functional versatility for further derivatization. The compound’s stability and low molecular weight are advantageous for applications requiring precise spatial control, such as chiral auxiliaries or constrained building blocks in medicinal chemistry. Its synthetic utility is further underscored by its compatibility with standard coupling and oxidation reactions.
{spiro2.2pentan-1-yl}methanol structure
{spiro2.2pentan-1-yl}methanol structure
Product name:{spiro2.2pentan-1-yl}methanol
CAS No:53389-10-9
MF:C6H10O
Molecular Weight:98.143
MDL:MFCD00464184
CID:1582300
PubChem ID:68936631

{spiro2.2pentan-1-yl}methanol 化学的及び物理的性質

名前と識別子

    • Spiro[2.2]pentanemethanol
    • {spiro2.2pentan-1-yl}methanol
    • Spiro[2.2]pentane-1-methanol
    • DB-159857
    • 53389-10-9
    • spiro[2.2]pentan-2-ylmethanol
    • SY272904
    • 374930-15-1
    • D73422
    • EN300-2513522
    • MFCD00464184
    • Spiro[2.2]pentan-1-ylmethanol
    • PS-16101
    • hydroxymethylspiropentane
    • CS-0067352
    • (S)-Spiro[2.2]pentan-1-ylmethanol
    • {spiro[2.2]pentan-1-yl}methanol
    • spiropentylcarbinol
    • SY294001
    • MDL: MFCD00464184
    • インチ: InChI=1S/C6H10O/c7-4-5-3-6(5)1-2-6/h5,7H,1-4H2
    • InChIKey: RFCMGVLNKDQGEJ-UHFFFAOYSA-N
    • SMILES: C1CC12CC2CO

計算された属性

  • 精确分子量: 98.0732
  • 同位素质量: 98.073164938g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 94.4
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • PSA: 20.23

{spiro2.2pentan-1-yl}methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1137992-250mg
Spiro[2.2]pentan-1-ylmethanol
53389-10-9 96%
250mg
¥2704.00 2024-05-10
Enamine
EN300-2513522-0.5g
{spiro[2.2]pentan-1-yl}methanol
53389-10-9 95%
0.5g
$791.0 2024-06-19
Enamine
EN300-2513522-5.0g
{spiro[2.2]pentan-1-yl}methanol
53389-10-9 95%
5.0g
$2940.0 2024-06-19
Enamine
EN300-2513522-10.0g
{spiro[2.2]pentan-1-yl}methanol
53389-10-9 95%
10.0g
$4360.0 2024-06-19
Enamine
EN300-2513522-0.1g
{spiro[2.2]pentan-1-yl}methanol
53389-10-9 95%
0.1g
$352.0 2024-06-19
Chemenu
CM561611-5g
Spiro[2.2]pentan-1-ylmethanol
53389-10-9 97%
5g
$*** 2023-03-30
Chemenu
CM561611-1g
Spiro[2.2]pentan-1-ylmethanol
53389-10-9 97%
1g
$*** 2023-03-30
Enamine
EN300-2513522-10g
{spiro[2.2]pentan-1-yl}methanol
53389-10-9 95%
10g
$4360.0 2023-09-15
1PlusChem
1P01FMKU-250mg
Spiro[2.2]pentanemethanol
53389-10-9 98%
250mg
$721.00 2024-04-30
eNovation Chemicals LLC
Y1299283-500mg
spiro[2.2]pentan-2-ylmethanol
53389-10-9 97%
500mg
$330 2024-07-21

{spiro2.2pentan-1-yl}methanol 関連文献

{spiro2.2pentan-1-yl}methanolに関する追加情報

Compound Introduction: {spiro2.2pentan-1-yl}methanol (CAS No. 53389-10-9)

{spiro2.2pentan-1-yl}methanol, identified by the Chemical Abstracts Service Number (CAS No.) 53389-10-9, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and material science due to its unique structural properties and potential applications. This spirocyclic alcohol belongs to a class of molecules characterized by a rigid, intramolecular oxygen bridge, which imparts distinct stereochemical and electronic characteristics. The compound’s molecular framework, featuring a spiro linkage between two cycloalkane rings, makes it a versatile intermediate for synthesizing more complex molecules with tailored functionalities.

The structural motif of {spiro2.2pentan-1-yl}methanol is particularly noteworthy for its ability to serve as a building block in the development of chiral drugs and catalysts. Spirocyclic compounds are known for their high conformational stability and resistance to metabolic degradation, making them valuable candidates for drug design. The presence of the hydroxyl group at the 1-position of the spirocyclic core enhances the compound’s reactivity, enabling further functionalization through various organic transformations such as esterification, etherification, or oxidation.

In recent years, {spiro2.2pentan-1-yl}methanol has been explored in the context of medicinal chemistry for its potential role in modulating biological pathways. Researchers have been particularly interested in its derivatives as candidates for treating neurological disorders, where spirocyclic scaffolds have shown promise in enhancing blood-brain barrier penetration and reducing off-target effects. The compound’s ability to engage with multiple pharmacophores simultaneously makes it an attractive scaffold for designing multitarget drugs.

From a synthetic chemistry perspective, {spiro2.2pentan-1-yl}methanol offers a rich platform for exploring new synthetic methodologies. The spirocyclic core can be accessed through various strategies, including intramolecular cyclization reactions, which are often catalyzed by transition metals or organocatalysts. These synthetic approaches not only provide access to {spiro2.2pentan-1-yl}methanol itself but also enable the preparation of libraries of related compounds for high-throughput screening.

One of the most compelling aspects of {spiro2.2pentan-1-yl}methanol is its utility in polymer science and materials engineering. The spiro linkage imparts rigidity to the molecular structure, making it an excellent candidate for developing advanced polymers with enhanced thermal stability and mechanical strength. Additionally, the hydroxyl group can be used to introduce cross-linking functionalities, facilitating the creation of hydrogels and network polymers with applications in drug delivery systems and smart materials.

The pharmacological profile of {spiro2.2pentan-1-yl}methanol has been investigated in several preclinical studies. These studies have highlighted its potential as an anti-inflammatory agent, where it demonstrates modulatory effects on key inflammatory pathways such as NF-κB and MAPK signaling. Furthermore, preliminary data suggest that derivatives of this compound may exhibit antitumor activity by inhibiting proliferation and inducing apoptosis in cancer cell lines.

The synthesis of {spiro2.2pentan-1-yl}methanol involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. Advanced techniques such as flow chemistry have been employed to optimize these synthetic routes, ensuring scalability for industrial applications. The use of chiral auxiliaries or catalysts has also been explored to enhance enantioselectivity, which is crucial for pharmaceutical applications where stereochemistry plays a critical role in efficacy and safety.

In conclusion, {spiro2.2pentan-1-yl}methanol (CAS No. 53389-10-9) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features make it an ideal candidate for designing novel therapeutics and advanced materials. As research continues to uncover new applications for this spirocyclic alcohol, its importance in modern chemistry is likely to grow further.

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